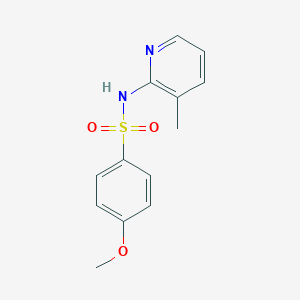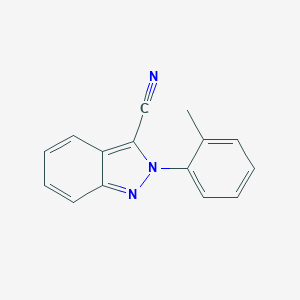
4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide derivative that has been extensively studied for its potential use as an anticancer agent. MPB has been found to have a unique mechanism of action that makes it a promising candidate for further development.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, this compound disrupts the pH balance within cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This allows researchers to target cancer cells specifically, without affecting healthy cells. However, this compound has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of more effective delivery methods, such as nanoparticles, to improve its solubility and reduce toxicity. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents, as well as its potential for use in other diseases, such as diabetes and inflammation.
In conclusion, this compound is a promising anticancer agent that has been extensively studied for its unique mechanism of action. While it has some limitations, its specificity for CAIX makes it a valuable tool for researchers investigating cancer treatment. Future research on this compound will likely focus on improving its delivery and investigating its potential for use in other diseases.
Synthesis Methods
The synthesis of 4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, including the reaction of 3-methyl-2-pyridinylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
4-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-10-4-3-9-14-13(10)15-19(16,17)12-7-5-11(18-2)6-8-12/h3-9H,1-2H3,(H,14,15) |
InChI Key |
WKTNDMDTCGELKW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)




![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)